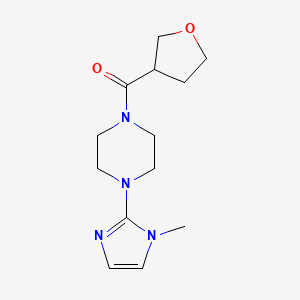

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENUFOSBVOMHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could involve:

Formation of the piperazine ring: Starting with a suitable diamine and a dihalide.

Substitution with the methyl-imidazole group: Using a nucleophilic substitution reaction.

Attachment of the tetrahydrofuran moiety: Through a coupling reaction, possibly using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.

Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated tetrahydrofuran, while reduction could produce a reduced imidazole derivative.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of "1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine" are not available within the provided search results, the information present does allow for a focused discussion on its potential applications in scientific research, particularly in medicinal chemistry.

This compound is a synthetic organic compound. It features a piperazine ring that is substituted with both a methyl-imidazole group and a tetrahydrofuran moiety. Such compounds are frequently investigated for their potential biological activities and uses in medicinal chemistry.

Key Chemical Information

- IUPAC Name : $$4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone

- InChI : InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3

- CAS Number : 2034380-50-0

- Molecular Formula : C13H20N4O2

Imidazole Derivatives in Synthesis

(1-Methyl-1H-imidazol-2-yl)methanol derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . These derivatives can then be converted into carbonyl compounds by using the imidazolium group as a leaving group .

Mechanism of Action

The mechanism of action for 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Piperazine Derivatives

Piperazine-based compounds exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Pharmacological Activity Trends

- Anticancer Potential: Nitroimidazole-triazole-piperazine hybrids () demonstrated activity against solid tumors, likely due to nitro group-mediated DNA damage and triazole-mediated target binding . The target compound lacks a nitro group but may leverage imidazole’s interactions for similar applications.

- Antibacterial Activity: Methoxyphenyl-cinnamyl piperazines () showed efficacy against Gram-positive/-negative bacteria, attributed to membrane disruption via lipophilic cinnamyl groups .

- Enzyme Inhibition : Thiazolylhydrazone-piperazines () inhibited acetylcholinesterase (AChE), suggesting utility in neurodegenerative diseases. The fluorophenyl group in these analogs enhances blood-brain barrier penetration, a feature absent in the target compound .

Key Structural Determinants of Bioactivity

- Imidazole vs.

- Oxolane vs. Nitro Groups : The oxolane-3-carbonyl group likely improves solubility over nitroimidazoles () but may sacrifice redox-mediated cytotoxicity .

- Substituent Lipophilicity: Phenolic ethers () and cinnamyl groups () enhance membrane permeability, whereas the target compound’s oxolane may prioritize metabolic stability .

Biological Activity

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a methyl-imidazole group and an oxolane moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring, substitution with the methyl-imidazole group, and attachment of the oxolane moiety through coupling reactions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of the piperazine ring from suitable diamines and dihalides. |

| 2 | Nucleophilic substitution to introduce the methyl-imidazole group. |

| 3 | Coupling reaction to attach the oxolane moiety, potentially using Grignard reagents. |

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as a pharmaceutical agent.

The mechanism of action is likely related to its interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures often modulate activity through binding interactions with G-protein coupled receptors (GPCRs) or ion channels .

In Vitro Studies

In vitro studies highlighted that derivatives of imidazole can induce apoptosis in cancer cell lines. For instance, compounds exhibiting imidazole structures showed antiproliferative effects in colon cancer cells (Colo320), suggesting that modifications to such scaffolds could enhance biological efficacy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understanding the viability of new compounds in clinical settings. Compounds structurally related to this compound have shown varying degrees of metabolic stability and protein binding characteristics. For example, one study indicated low intrinsic clearance rates in mouse hepatic microsomes, which is favorable for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.